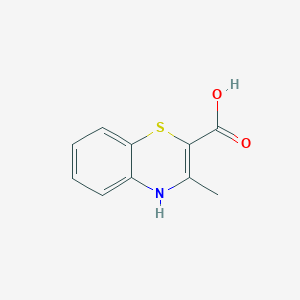

3-methyl-4H-1,4-benzothiazine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

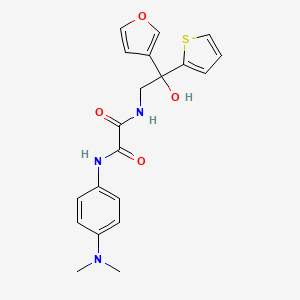

3-methyl-4H-1,4-benzothiazine-2-carboxylic acid is a derivative of 1,4-benzothiazine carboxylates . These compounds have wide applications in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 1,4-benzothiazine carboxylates, including 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid, involves cyclocondensing β-keto esters with 2-aminobenzenethiols using CAN as a catalyst at room temperature . The 1,4-benzothiazine carboxylate is then condensed with guanidine hydrochloride in the presence of sodium methoxide in DMF to obtain new 3-substituted-l-4H-benzo[b][1,4]thiazine-2-carboxyguanidines .Molecular Structure Analysis

The molecular structure of 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid is characterized by the presence of a 1,4-benzothiazine ring. This ring structure is crucial for the biological activities of these compounds .Chemical Reactions Analysis

In the synthesis process, CAN oxidizes aminothiophenol into disulfide and then a nucleophilic attack of the enolic form of β-ketoesters on the disulphide occurs. This results in the formation of 1,4-benzothiazine acetates .科学的研究の応用

Antibacterial Activity

Thiazine derivatives, including 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid, exhibit antibacterial properties. Researchers have investigated their effectiveness against bacterial strains, making them potential candidates for novel antibiotics .

Antifungal Agents

These compounds have also demonstrated antifungal activity. Their ability to inhibit fungal growth makes them valuable in the fight against fungal infections .

Antitumor and Anticancer Properties

Thiazine derivatives have been studied for their potential as antitumor and anticancer agents. They exhibit cytotoxic effects on cancer cells, making them interesting candidates for further exploration in cancer therapy .

Antimalarial Activity

Some thiazine derivatives, including 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid, have shown promise as antimalarial agents. Researchers have investigated their efficacy against Plasmodium species, which cause malaria .

Anti-Inflammatory and Analgesic Effects

These compounds possess anti-inflammatory and analgesic properties. They may play a role in managing pain and inflammation, making them relevant in drug development .

Antiviral Potential

Thiazine derivatives have been evaluated for their antiviral activity. Their ability to inhibit viral replication suggests potential applications in antiviral drug development .

作用機序

While the exact mechanism of action for 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid is not specified in the retrieved papers, 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally similar, are known to exhibit various pharmacological activities. These activities include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation .

将来の方向性

特性

IUPAC Name |

3-methyl-4H-1,4-benzothiazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-6-9(10(12)13)14-8-5-3-2-4-7(8)11-6/h2-5,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOAXNTVRRLPPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C2N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-4H-1,4-benzothiazine-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2827179.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2827180.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2827182.png)

![1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B2827185.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2827190.png)